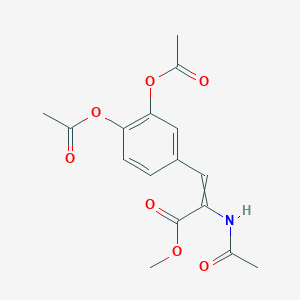

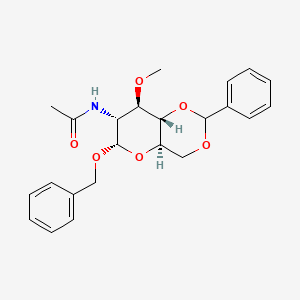

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

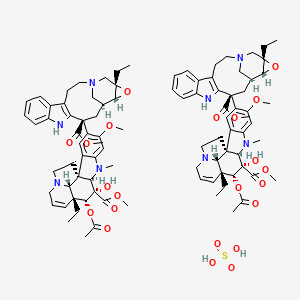

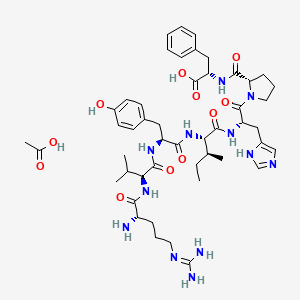

Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate (M2A3DAP2P) is a small molecule that has been investigated for its potential applications in scientific research. M2A3DAP2P has been studied for its ability to act as a substrate for enzymes, and for its ability to bind to specific proteins.

Scientific Research Applications

Synthesis of Bioactive Molecules

Anti-myocardial Ischemia Drug Candidates : Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate derivatives have been synthesized for their potential as anti-myocardial ischemia drug candidates. These derivatives, designed to improve chemical stability and liposolubility, showed potent protective activities against hypoxia-induced cellular damage. Notably, they could increase cell viability, inhibit lipid hyperoxidation, and regulate the expression of apoptosis-related molecules, demonstrating significant anti-myocardial ischemic effects in vivo by reducing infarction size and increasing the level of intracellular enzymes detectable in serum (Dong, Wang, & Zhu, 2009).

Antitumor Activities : Another study explored the antitumor activities of derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, highlighting certain selective anti-tumor activities, suggesting the potential utility of these compounds in cancer treatment (Jing, 2011).

Development of New Materials

- Novel Copolymers : Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which included derivatives of this compound, has contributed to advancements in materials science. These copolymers were prepared and characterized, revealing valuable properties for potential applications in various industries (Wojdyla et al., 2022).

Chemical Synthesis and Characterization

- Crystal Structure Analysis : The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been determined, providing insights into the molecular features responsible for their bioactivities, such as anticonvulsant activities. This research aids in understanding the stereochemistry and potential therapeutic applications of these compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOWSRTYMGLZOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696203 |

Source

|

| Record name | Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170699-07-7 |

Source

|

| Record name | Methyl 2-acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)